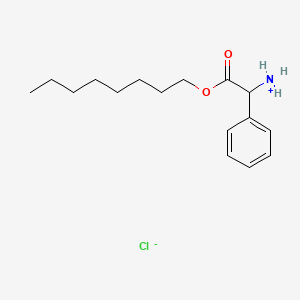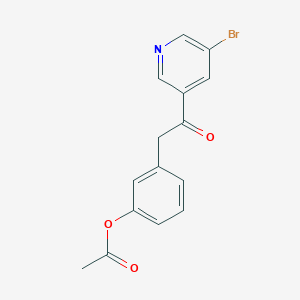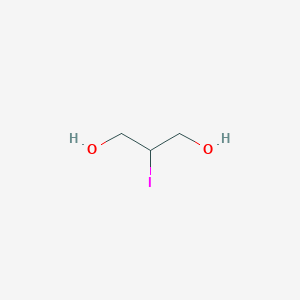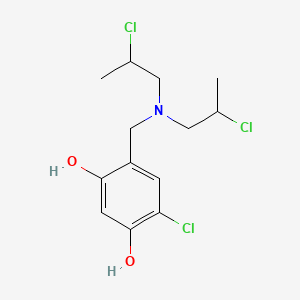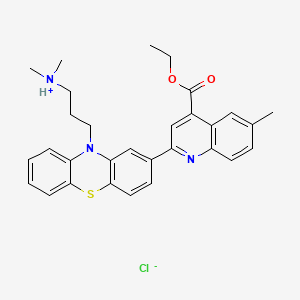
Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride is a complex organic compound with a unique structure that combines elements of cinchoninic acid, phenothiazine, and dimethylaminopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the core cinchoninic acid structure, followed by the introduction of the phenothiazine and dimethylaminopropyl groups. The final step involves esterification and conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies.
Medicine
In medicine, the compound’s structure suggests potential pharmacological activity
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of cinchoninic acid, phenothiazine, and dimethylaminopropyl groups. Examples include:
- Cinchoninic acid derivatives
- Phenothiazine derivatives
- Dimethylaminopropyl derivatives
Uniqueness
What sets Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
72170-35-5 |
|---|---|
Molecular Formula |
C30H32ClN3O2S |
Molecular Weight |
534.1 g/mol |
IUPAC Name |
3-[2-(4-ethoxycarbonyl-6-methylquinolin-2-yl)phenothiazin-10-yl]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C30H31N3O2S.ClH/c1-5-35-30(34)23-19-25(31-24-13-11-20(2)17-22(23)24)21-12-14-29-27(18-21)33(16-8-15-32(3)4)26-9-6-7-10-28(26)36-29;/h6-7,9-14,17-19H,5,8,15-16H2,1-4H3;1H |
InChI Key |
NKVXFKLWLACSCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC4=C(C=C3)SC5=CC=CC=C5N4CCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)
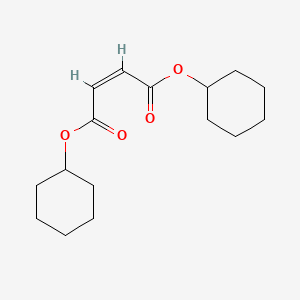
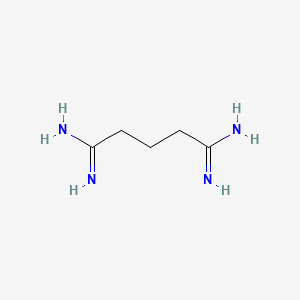
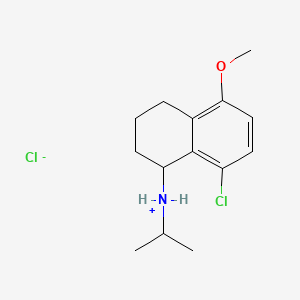
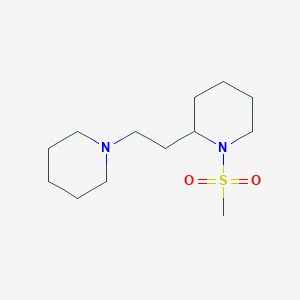
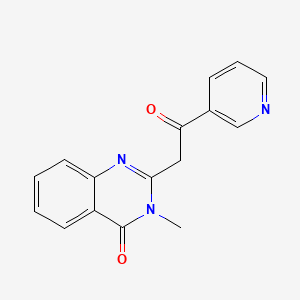
![2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate](/img/structure/B13766771.png)


